2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom
Mechanism of Action
Target of Action
Similar compounds have been found to act onsodium ion (Na+) channels on nerve membranes . They combine with specific sodium ion channel sites, affecting the membrane potential by reducing Na+ passage through these channels .
Mode of Action
The compound likely interacts with its targets by blocking the generation and conduction of nerve impulses . This is achieved by reducing the passage of Na+ through sodium ion channels, which affects the membrane potential . The exact interaction of this specific compound with its targets may vary and needs further investigation.
Biochemical Pathways
Similar compounds have been found to affect theneurotransmission pathway . By blocking the generation and conduction of nerve impulses, these compounds can temporarily relieve pain, making them useful as local anesthetics .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability
Result of Action
The result of the compound’s action is likely the temporary relief of pain due to its potential anesthetic properties . By blocking nerve impulses, it can temporarily eliminate local sensation, particularly pain sensation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroacetamide with hydrazine hydrate to form the intermediate hydrazide, which then undergoes cyclization with phenyl isocyanate to yield the desired oxadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions may vary depending on the desired transformation, but they often involve heating and the use of solvents like ethanol, acetonitrile, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted amides or thioamides, while oxidation reactions can produce oxadiazole N-oxides.
Scientific Research Applications
2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit certain enzymes involved in disease processes.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which can be used in various chemical and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole include other oxadiazole derivatives such as:
- 2-(Chloroacetamido)-5-phenyl-1,3,4-thiadiazole
- 2-(Chloroacetamido)-5-phenyl-1,3,4-triazole
- 2-(Chloroacetamido)-5-phenyl-1,3,4-thiazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the electronic properties of the oxadiazole ring
Properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-10(15)12-6-8-13-14-9(16-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQFUBJIIHICMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997923 | |
Record name | [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]carbonochloridimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-20-3 | |
Record name | 1,3,4-Oxadiazole, 2-(chloroacetamido)-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]carbonochloridimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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